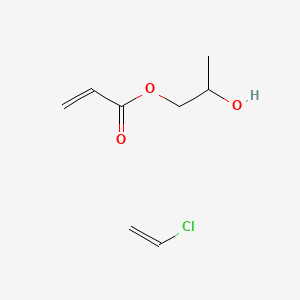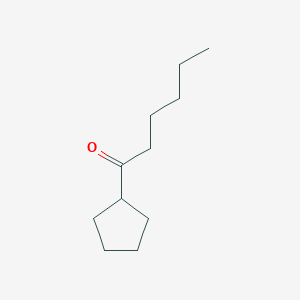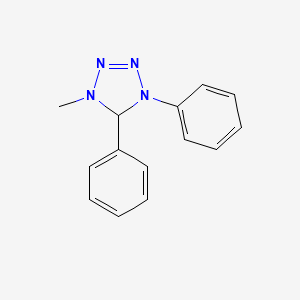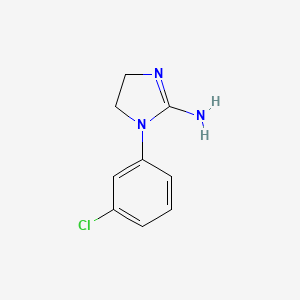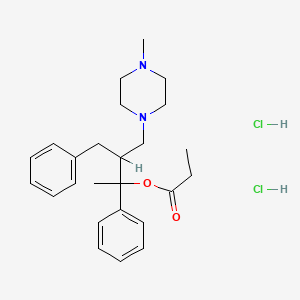
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride is a complex organic compound that features a combination of aromatic rings, a piperazine ring, and a propionate ester. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in drug synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride typically involves multiple steps:
Formation of the core structure: The initial step involves the formation of the 1,3-diphenyl-1-methyl-1-propanol core. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and acetone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the piperazine ring: The next step involves the introduction of the piperazine ring. This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the core structure using a suitable leaving group.
Esterification: The final step involves the esterification of the hydroxyl group with propionic acid to form the propionate ester. This can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The piperazine ring is known to interact with neurotransmitter receptors, which could be a potential pathway for its action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1-methyl-1-propanol: Lacks the piperazine ring and propionate ester.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol: Lacks the propionate ester.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol acetate: Similar structure but with an acetate ester instead of a propionate ester.
Uniqueness
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride is unique due to the combination of its aromatic rings, piperazine ring, and propionate ester, which may confer distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
40502-69-0 |
|---|---|
Molekularformel |
C25H36Cl2N2O2 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
[3-benzyl-4-(4-methylpiperazin-1-yl)-2-phenylbutan-2-yl] propanoate;dihydrochloride |
InChI |
InChI=1S/C25H34N2O2.2ClH/c1-4-24(28)29-25(2,22-13-9-6-10-14-22)23(19-21-11-7-5-8-12-21)20-27-17-15-26(3)16-18-27;;/h5-14,23H,4,15-20H2,1-3H3;2*1H |
InChI-Schlüssel |
TYQZCCYTOUIEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C)(C1=CC=CC=C1)C(CC2=CC=CC=C2)CN3CCN(CC3)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


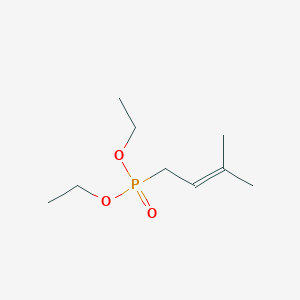
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
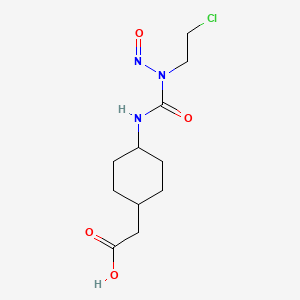
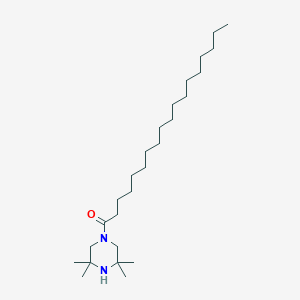
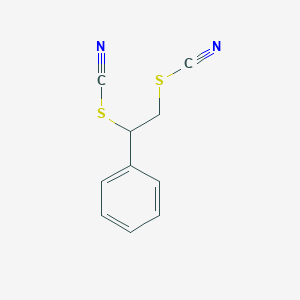
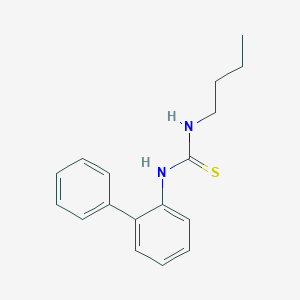
![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
